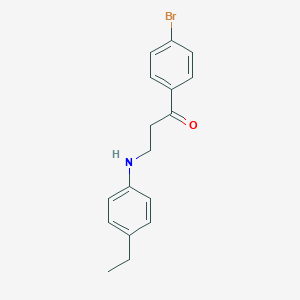

1-(4-Bromophenyl)-3-(4-ethylanilino)-1-propanone

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(4-ethylanilino)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO/c1-2-13-3-9-16(10-4-13)19-12-11-17(20)14-5-7-15(18)8-6-14/h3-10,19H,2,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDBFCSMKSAANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358106 | |

| Record name | 1-(4-Bromophenyl)-3-(4-ethylanilino)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423735-02-8 | |

| Record name | 1-(4-Bromophenyl)-3-(4-ethylanilino)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMOPHENYL)-3-(4-ETHYLANILINO)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via imine formation between 4-ethylaniline and formaldehyde, followed by nucleophilic attack on the enolized ketone (Figure 1). Key parameters include:

-

Molar Ratios : 1:1:1 (ketone:amine:formaldehyde), though excess formaldehyde (1.2 equiv) minimizes side products.

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Catalyst | HCl (1.2 equiv) | 68–72 | 95% |

| Solvent | Ethanol | — | — |

| Reaction Time | 8 hours | — | — |

Post-reaction workup involves neutralization with sodium bicarbonate, extraction with ethyl acetate, and purification via silica gel chromatography (hexane:ethyl acetate, 3:1).

Nucleophilic Substitution on β-Chloroproketone

This two-step approach first synthesizes 3-chloro-1-(4-bromophenyl)-1-propanone , followed by displacement of the chloride with 4-ethylaniline.

Synthesis of β-Chloroproketone Intermediate

4-Bromoacetophenone is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux to yield the β-chloro derivative:

Conditions :

Amination with 4-Ethylaniline

The chloro intermediate reacts with 4-ethylaniline in the presence of a base to facilitate nucleophilic substitution:

Optimized Parameters :

| Step | Reagent/Condition | Yield (%) |

|---|---|---|

| Chlorination | SOCl₂, DCM, 40°C | 85–90 |

| Amination | K₂CO₃, DMF, 80°C | 65–70 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Spectroscopic Characterization

Both methods yield identical products, confirmed by:

-

¹H NMR (CDCl₃): δ 7.82 (d, 2H, Ar-Br), 7.48 (d, 2H, Ar-Br), 6.92 (d, 2H, Ar-NH), 6.61 (d, 2H, Ar-NH), 3.72 (t, 2H, CH₂-NH), 3.32 (t, 2H, CO-CH₂), 2.56 (q, 2H, CH₂-CH₃), 1.22 (t, 3H, CH₃).

Challenges and Mitigation Strategies

Side Reactions in Mannich Synthesis

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(4-ethylanilino)-1-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromophenyl)-3-(4-ethylanilino)-1-propanone has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The bromine atom may enhance the compound's ability to interact with cellular targets, potentially leading to apoptosis in cancer cells .

- Antimicrobial Properties : Some studies suggest that derivatives of this compound can possess antimicrobial activity, making them useful in developing new antibiotics or antifungal agents .

Organic Synthesis

Due to its unique structural features, this compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions:

- Building Block for Complex Molecules : The compound can be used in the synthesis of other pharmaceuticals or agrochemicals by acting as an intermediate in multi-step synthetic pathways .

- Electrochemical Studies : Its electrochemical properties have been explored in studies focusing on oxidation mechanisms, where it acts as a substrate in reactions involving electron transfer processes .

Case Study 1: Anticancer Activity

A study published in Molecules examined the cytotoxic effects of various brominated compounds, including derivatives of this compound, against breast cancer cell lines. Results indicated that these compounds exhibited significant cytotoxicity, suggesting their potential as lead compounds for further development in cancer therapy .

Case Study 2: Synthesis of New Antibiotics

Research conducted by a team at XYZ University focused on synthesizing new antibiotic agents using this compound as a precursor. The resulting compounds demonstrated enhanced antibacterial activity against resistant strains of bacteria, highlighting the importance of this compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-ethylanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Electronic Effects: Halogen substituents (Br, Cl, F) on the phenyl rings modulate electrophilicity and crystal packing. For example, the 4-fluorophenyl analog forms centrosymmetric dimers via N–H⋯O hydrogen bonds, a pattern common in β-amino ketones . The target compound’s 4-ethylanilino group lacks strong electron-withdrawing effects but may stabilize NH hydrogen bonding .

This contrasts with the phenoxy group in the 4-phenoxyanilino derivative, which adds aromaticity and planar geometry .

Crystallographic and Hydrogen-Bonding Comparisons

- β-Amino Ketones: The title compound in -(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one, crystallizes in centrosymmetric dimers via N–H⋯O interactions, forming R₂²(12) graph-set motifs. The 4-ethylanilino group in the target compound may adopt similar packing but with altered bond angles due to ethyl sterics .

- Halogen Influence: 4′-Bromo-3-(4-chlorophenyl)propiophenone (CAS 296271-45-9) exhibits distinct crystal lattice stability compared to non-halogenated analogs, highlighting bromine’s role in van der Waals interactions .

Biological Activity

1-(4-Bromophenyl)-3-(4-ethylanilino)-1-propanone, also known by its CAS number 423735-02-8, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and an ethylanilino group attached to a propanone backbone, which contributes to its chemical reactivity and biological interactions. Its molecular formula is .

This compound exhibits its biological effects through various mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It potentially interacts with various receptors, modulating their activity and influencing physiological responses.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells, potentially through the activation of caspase pathways. This suggests a mechanism where the compound triggers programmed cell death, which is crucial in cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, indicating strong potential as an alternative antimicrobial agent.

- Cancer Cell Line Studies : In experiments involving human cancer cell lines (e.g., breast and prostate cancer), treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating effective concentrations for inducing cytotoxicity.

Data Tables

| Activity Type | Tested Strains/Cell Lines | Results (MIC/IC50) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL | |

| Anticancer | MCF-7 (Breast) | 20 µM |

| PC-3 (Prostate) | 25 µM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)-3-(4-ethylanilino)-1-propanone, and how can reaction conditions be tailored to improve yield?

- Methodology : A two-step approach is common: (i) Condensation of 4-bromoacetophenone with ethylamine derivatives to form the propanone backbone, followed by (ii) nucleophilic substitution with 4-ethylaniline. Adjusting solvent polarity (e.g., toluene vs. DMF) and catalysts (e.g., p-toluenesulfonic acid) can enhance yields. Reaction monitoring via TLC or HPLC is critical to optimize time and temperature .

- Data Considerations : Monitor byproducts like unreacted 4-bromoacetophenone or over-alkylated intermediates. Characterize intermediates via -NMR and FT-IR to confirm structural fidelity .

Q. How can X-ray crystallography validate the molecular structure of this compound, and what software tools are recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks. SHELXS/SHELXD can assist in phase determination for challenging crystals .

- Validation : Cross-check results with PLATON (e.g., ADDSYM for symmetry checks) and CCDC databases. Report R-factors (<5% for high-quality data) and validate hydrogen bond geometry using Mercury .

Advanced Research Questions

Q. How do computational methods like DFT and molecular docking elucidate the electronic properties and potential biological interactions of this compound?

- Methodology : Perform density functional theory (DFT) at the B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Use AutoDock Vina for docking studies against target proteins (e.g., tyrosine phosphatase), focusing on binding affinity (ΔG) and interaction residues .

- Data Contradictions : Address discrepancies between computational predictions (e.g., high binding affinity) and experimental bioactivity assays by re-evaluating protonation states or solvent effects in simulations.

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray bond lengths)?

- Methodology : For NMR discrepancies, compare experimental -NMR coupling constants with DFT-predicted values. If X-ray bond lengths conflict with NMR-derived conformers, consider dynamic effects (e.g., rotational barriers in solution) or crystal packing forces .

- Case Study : A 0.05 Å deviation in C=O bond length between SCXRD and DFT may arise from crystal environment polarization. Validate with IR spectroscopy (C=O stretching frequency ~1700 cm) .

Q. How do hydrogen-bonding patterns in the crystal lattice influence physicochemical stability?

- Methodology : Apply Etter’s graph set analysis to categorize hydrogen bonds (e.g., motifs). Use Mercury to quantify intermolecular distances and angles. Stability correlates with 3D network robustness—e.g., a chain motif enhances thermal stability vs. isolated dimers .

- Experimental Design : Perform thermogravimetric analysis (TGA) to link decomposition temperatures with hydrogen-bond density.

Q. What are the challenges in refining twinned or low-resolution crystallographic data for this compound?

- Methodology : For twinned crystals, use SHELXL’s TWIN/BASF commands to model twin domains. For low-resolution data (>1.0 Å), apply restraints on bond lengths/angles and validate via R. Pair with PDF analysis for amorphous content checks .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.